molecular formula C16H22N2O B4865532 N-allyl-4-(1-piperidinylmethyl)benzamide

N-allyl-4-(1-piperidinylmethyl)benzamide

Cat. No.: B4865532
M. Wt: 258.36 g/mol
InChI Key: YPVMBQBSEIFCGF-UHFFFAOYSA-N
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Description

N-allyl-4-(1-piperidinylmethyl)benzamide is a benzamide derivative characterized by an allyl group attached to the amide nitrogen and a piperidinylmethyl substituent at the para position of the benzamide ring (Figure 1). This structural configuration confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-2-10-17-16(19)15-8-6-14(7-9-15)13-18-11-4-3-5-12-18/h2,6-9H,1,3-5,10-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVMBQBSEIFCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Piperidine Substituents

Piperidine-containing benzamides are a well-studied class due to their pharmacological relevance. Key comparisons include:

  • N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide This compound shares the piperidinylmethyl-benzamide core but replaces the allyl group with a cyclopentyl-piperidine moiety. The methyl group on the benzamide ring (3-position vs.
  • N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzamide The furan substitution introduces aromatic heterocyclic character, which may improve π-π stacking interactions in biological systems.
  • N-(1-benzylpiperidin-4-yl)benzamide
    Lacking the allyl and methylene spacer, this simpler analog primarily exhibits analgesic effects. The absence of the allyl group limits its utility in click chemistry or covalent binding strategies .

Table 1: Structural and Functional Comparisons of Piperidine-Containing Benzamides

Compound Name Key Substituents Notable Properties Reference
N-allyl-4-(1-piperidinylmethyl)benzamide Allyl, piperidinylmethyl Reactive allyl group, tubulin binding*
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide Cyclopentyl-piperidine, 3-methyl Enhanced lipophilicity
N-(1-benzylpiperidin-4-yl)benzamide Benzyl-piperidine Analgesic activity

*Inferred from structurally related compounds in and .

Impact of Allyl vs. Other N-Substituents

The allyl group distinguishes the target compound from other N-substituted benzamides:

  • N-Methoxy-N-methyl amides
    These derivatives, such as N-methoxy-N-methyl-4-(piperidinylmethyl)benzamide, exhibit higher metabolic stability but lack the reactive site for post-synthetic modifications afforded by the allyl group .

  • However, the allyl group in the target compound offers versatility in prodrug design or polymer conjugation .

Unique Features of this compound

The compound’s uniqueness arises from:

Dual Functional Groups : The allyl group enables covalent or photoaffinity labeling, while the piperidinylmethyl group enhances target engagement through hydrophobic and hydrogen-bonding interactions.

Synthetic Flexibility : The allyl substituent allows for further derivatization via thiol-ene or oxidation reactions, a feature absent in N-alkyl or N-aryl analogs .

Potential Pharmacokinetic Profile: Compared to furan- or benzyl-substituted analogs, the allyl group may improve blood-brain barrier penetration due to moderate lipophilicity (predicted LogP ≈ 2.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-4-(1-piperidinylmethyl)benzamide
Reactant of Route 2
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N-allyl-4-(1-piperidinylmethyl)benzamide

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